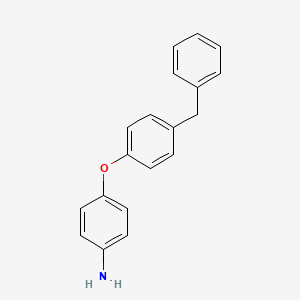
4-(4-Benzylphenoxy)aniline
Vue d'ensemble
Description
4-(4-Benzylphenoxy)aniline is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound consists of a benzyl group attached to a phenoxy group, which is further connected to an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)aniline typically involves the reaction of 4-bromophenol with benzyl bromide to form 4-benzylphenol. This intermediate is then reacted with 4-fluoronitrobenzene under basic conditions to yield 4-(4-benzylphenoxy)nitrobenzene. Finally, the nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Benzylphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are typical conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound from nitro intermediates.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(4-Benzylphenoxy)aniline is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Benzylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target site. The phenoxy and aniline groups play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylphenoxy)aniline
- 4-(4-Ethylphenoxy)aniline
- 4-(4-Phenylphenoxy)aniline
Uniqueness
4-(4-Benzylphenoxy)aniline is unique due to the presence of the benzyl group, which enhances its hydrophobicity and binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
IUPAC Name |
4-(4-benzylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-17-8-12-19(13-9-17)21-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYREXEPNQPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


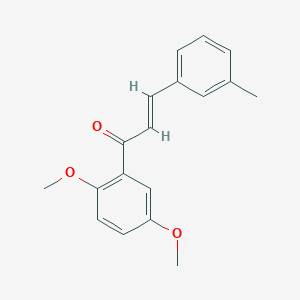
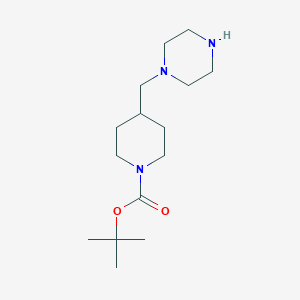
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)



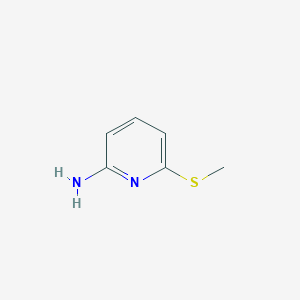
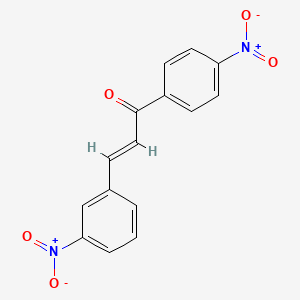
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)
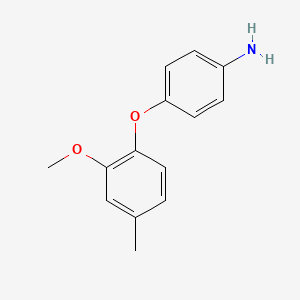
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)

![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)

